3-Bromo-4-chloro-N-cyclopropylbenzamide
Description
3-Bromo-4-chloro-N-cyclopropylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (position 3) and chlorine (position 4), with an N-cyclopropylamide group.
Properties
Molecular Formula |
C10H9BrClNO |
|---|---|
Molecular Weight |
274.54 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H9BrClNO/c11-8-5-6(1-4-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
InChI Key |
UYBFJCXBFUWHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 3-Bromo-N-(4-chloro-2-methylphenyl)benzamide (CAS 331828-08-1)
- Molecular Formula: C₁₄H₁₁BrClNO
- Substituents :
- Benzamide core with bromine at position 3.
- N-substituent: 4-chloro-2-methylphenyl (bulky aromatic group).
- The chlorine substituent is part of the N-aryl group rather than the benzamide core.
- Inferred Properties :
Structural Analog: 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide (CAS 2404733-68-0)
- Molecular Formula: C₁₀H₈BrClFNO
- Substituents :
- Benzamide core with bromine (position 4), chlorine (position 3), and fluorine (position 2).
- N-substituent: Cyclopropyl.
- Key Differences: Halogen positions: Bromine at position 4 and chlorine at position 3 (vs. Br-3, Cl-4 in the target compound).
- Inferred Properties :
Structural Analog: 3-Bromo-4-methylbenzamide (CAS 183723-09-3)
- Molecular Formula: C₈H₈BrNO
- Substituents: Benzamide core with bromine (position 3) and methyl (position 4). No N-substituent (free -NH₂ group).
- Key Differences :
- Methyl group at position 4 (vs. chlorine in the target compound), reducing electronegativity.
- Lack of N-cyclopropyl group simplifies the structure but limits steric and electronic modulation.
- Inferred Properties :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | N-Substituent |
|---|---|---|---|---|---|
| 3-Bromo-4-chloro-N-cyclopropylbenzamide | Not provided | C₁₀H₈BrClNO | ~279.5 | Br (C3), Cl (C4) | Cyclopropyl |
| 3-Bromo-N-(4-chloro-2-methylphenyl)benzamide | 331828-08-1 | C₁₄H₁₁BrClNO | 324.60 | Br (C3) | 4-Chloro-2-methylphenyl |
| 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide | 2404733-68-0 | C₁₀H₈BrClFNO | ~317.5 | Br (C4), Cl (C3), F (C2) | Cyclopropyl |
| 3-Bromo-4-methylbenzamide | 183723-09-3 | C₈H₈BrNO | 214.06 | Br (C3), CH₃ (C4) | -NH₂ |
Research Findings and Implications
- In contrast, the methyl group in 3-bromo-4-methylbenzamide offers electron-donating effects, which may reduce reactivity.
- Steric Considerations : The cyclopropyl group in the target compound provides a compact, rigid structure, likely improving metabolic stability compared to bulky aromatic N-substituents (e.g., in CAS 331828-08-1).
- Synthetic Challenges : Fluorination in CAS 2404733-68-0 introduces additional complexity, requiring specialized reagents for selective halogen placement.
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